4-[(4-FLUOROPHENYL)METHYLENE]-2-METHYL-5(4H)-OXAZOLONE
Overview
Description
4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one is an organic compound belonging to the class of oxazoles. This compound is characterized by the presence of a fluorophenyl group attached to a methylidene moiety, which is further connected to a 1,3-oxazol-5-one ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one typically involves the condensation of 4-fluorobenzaldehyde with 2-methyl-1,3-oxazol-5-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted and functionalized oxazole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- N′-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide
Uniqueness
4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one stands out due to its unique combination of a fluorophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable tool in various research applications .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDRPIOMZCOCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)F)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327161 | |
Record name | 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586-08-3 | |
Record name | 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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